molecular formula C14H18N2O2 B3240588 Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester CAS No. 1440962-13-9

Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester

Cat. No.: B3240588
CAS No.: 1440962-13-9
M. Wt: 246.30 g/mol
InChI Key: PNSGVVKCZLQBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester (CAS: 1118786-85-8) is a bicyclic carbamate derivative characterized by a 2-azaspiro[3.3]heptane core linked to a benzyl (phenylmethyl) carbamate group. The spiro[3.3]heptane scaffold introduces steric constraints that can enhance binding selectivity to biological targets, while the carbamate group serves as a prodrug motif or a stabilizing moiety for amine functionalities .

Synthetic routes for this compound typically involve the protection of the spirocyclic amine with a benzyloxycarbonyl (Cbz) group or tert-butoxycarbonyl (Boc) group, followed by selective deprotection or functionalization. For example, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate (a Boc-protected analog) is a common intermediate, synthesized via sodium borohydride-mediated stereoselective reduction of nitroketone precursors .

Properties

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-14(7-12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGVVKCZLQBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178682
Record name Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-13-9
Record name Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440962-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester (CAS Number: 1440962-13-9) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O
  • Molar Mass : 246.30 g/mol
  • Chemical Structure : The compound features a spirocyclic structure that may influence its biological interactions.

Biological Activity Overview

The biological activity of carbamic acid derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific activity of N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester has been evaluated in several studies:

Antioxidant Activity

Research has indicated that carbamic acid derivatives may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. For example, studies have shown that compounds with similar structures can quench free radicals effectively, thereby reducing cellular damage in various models .

Enzyme Inhibition

Carbamic acid derivatives have been studied for their ability to inhibit specific enzymes. For instance:

  • Matrix Metalloproteinases (MMPs) : These enzymes play a significant role in extracellular matrix remodeling and are implicated in cancer progression. Some carbamic acid derivatives have demonstrated inhibitory effects on MMPs, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The neuroprotective potential of carbamic acid derivatives has also been explored. In vitro studies suggest that these compounds may protect neuronal cells from apoptosis induced by oxidative stress . This property could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Wang et al. (2000)Demonstrated that similar compounds could significantly reduce oxidative stress-induced cell death in hepatoma cells .
Fomin et al. (1988)Investigated the effects of carbamic acid derivatives on red blood cell integrity under oxidative stress conditions .
Bulgarian Chemical Communications (2013)Reported on the broad spectrum of biological activities exhibited by thiadiazine derivatives, highlighting potential parallels with carbamic acid structures .

The mechanisms through which this compound exerts its biological effects may include:

  • Radical Scavenging : The ability to neutralize free radicals.
  • Enzyme Interaction : Binding to active sites of enzymes like MMPs and inhibiting their activity.
  • Cell Signaling Modulation : Influencing pathways related to apoptosis and cell survival.

Scientific Research Applications

Medicinal Chemistry

Targeted Drug Development

Carbamic acid derivatives are often explored as potential drug candidates due to their ability to interact with biological receptors. The compound has been investigated for its role as a prodrug or a linker in drug design, particularly in the development of targeted therapies.

Case Study: PROTAC Development

Recent studies have highlighted the use of similar spirocyclic compounds as linkers in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins involved in diseases. The rigidity provided by the spiro structure enhances the binding affinity and selectivity of these compounds towards their targets, making them promising candidates for cancer therapy .

CompoundApplicationFindings
Carbamic acid derivativesPROTAC technologyEnhanced binding affinity and selectivity for targeted protein degradation

Agrochemicals

Pesticide Development

The unique structure of carbamic acids allows for modifications that can enhance the efficacy of pesticides. Research indicates that derivatives can exhibit insecticidal and herbicidal properties, making them suitable for agricultural applications.

Case Study: Insecticidal Activity

A study demonstrated that carbamic acid derivatives showed promising insecticidal activity against common agricultural pests. The incorporation of the spirocyclic moiety was found to improve the potency compared to traditional carbamate pesticides .

CompoundTarget PestEfficacy
N-2-azaspiro[3.3]hept-6-yl carbamateVarious agricultural pestsSignificant reduction in pest populations

Material Science

Polymer Chemistry

The incorporation of carbamic acid derivatives into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability.

Case Study: Polymer Blends

Research has shown that blending polymers with spirocyclic carbamic acid derivatives results in materials with improved tensile strength and flexibility, suitable for various industrial applications .

Polymer BlendProperty EnhancedApplication Area
Polycarbonate + Carbamate derivativeIncreased tensile strengthAutomotive components

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions to yield amines and carboxylic acids. For N-2-azaspiro[3.3]hept-6-yl carbamates, hydrolysis is influenced by the spirocyclic structure and reaction conditions:

Basic Hydrolysis

Under alkaline conditions (e.g., KOH in ethanol/water), the phenylmethyl ester group is cleaved to form the corresponding carboxylic acid. For example:

Reagents/ConditionsProductYieldSource
KOH (4 eq.), ethanol/water, RT, 24 h2-azaspiro[3.3]heptane-6-carboxylic acid62%

Acidic Hydrolysis

Strong acids (e.g., HCl) can deprotect the carbamate to regenerate the free amine:

Reagents/ConditionsProductYieldSource
HCl (conc.), dioxane, RT, 2 h2-azaspiro[3.3]heptan-6-amine83%

Coupling Reactions

The spirocyclic amine or carboxylic acid derivatives participate in coupling reactions to form amides or esters:

Amide Bond Formation

The carboxylic acid derivative reacts with amines using coupling agents like HATU or EDC:

Reagents/ConditionsProductYieldSource
HATU, DIPEA, DMF, RT, 1.5 h(2S,5R)-2-(5-(2-azaspiro[3.3]heptan-6-yl)-1,3,4-oxadiazol-2-yl)-7-substituted derivative84%
T3P, EtOAc/DMF, RT, 1.5 hSpirocyclic amide conjugate50%

Esterification

The carboxylic acid reacts with alcohols under Mitsunobu conditions or with chloroformates:

Reagents/ConditionsProductYieldSource
Phenyl chloroformate, Cs₂CO₃, DMF, RTPhenylmethyl carbamate86%

Carbamate Deprotection

tert-Butoxycarbonyl (Boc) groups on analogous spiro carbamates are removed under acidic conditions:

Reagents/ConditionsProductYieldSource
TFA/DCM (1:1), RT, 2 hFree spirocyclic amine90%

Reductive Amination

The spirocyclic amine reacts with aldehydes/ketones in the presence of NaBH₃CN:

Reagents/ConditionsProductYieldSource
Benzaldehyde, NaBH₃CN, MeOH, RTN-benzyl-2-azaspiro[3.3]heptan-6-amine75%

Hydrogen Bonding and Rotamer Effects

The syn and anti rotamers of carbamates influence reactivity. For N-Boc-protected spiro compounds:

  • Hydrogen bonding stabilizes the syn rotamer, affecting aggregation and reaction pathways .

  • Acid additives (e.g., acetic acid) perturb rotamer equilibria, altering nucleophilic accessibility .

Key Reaction Mechanisms

  • Hofmann Rearrangement : Converts amides to isocyanates, trapped by alcohols to form carbamates (e.g., using KF/Al₂O₃ and NaOCl) .

  • Curtius Rearrangement : Acyl azides rearrange to isocyanates, forming carbamates with alcohols .

Stability and Storage

  • Stable under inert conditions but sensitive to prolonged exposure to moisture or strong acids/bases.

  • Store at 2–8°C in desiccated environments .

Comparison with Similar Compounds

Key Observations:

  • Benzyl vs. The tert-butyl group is preferred in prodrug strategies due to its labile nature under acidic conditions .
  • Pharmacological Activity: Benzyl carbamates historically show stronger physostigmine-like activity (e.g., acetylcholinesterase inhibition) compared to alkyl esters, as demonstrated in early studies of phenol-base carbamates . This aligns with the structural motif of the target compound.

Comparison with Non-Spiro Carbamates

Non-spiro carbamates, such as 3-isopropylphenyl methylcarbamate (Mexacarbate) or m-cumenyl methylcarbamate, lack the conformational rigidity of spirocycles. These compounds exhibit:

  • Reduced Target Selectivity : Flexible carbamates like Mexacarbate (CAS: 315-18-4) act as broad-spectrum acetylcholinesterase inhibitors but suffer from off-target toxicity .
  • Lower Metabolic Stability : The spiro[3.3]heptane core in the target compound resists cytochrome P450-mediated oxidation, whereas linear carbamates are rapidly metabolized .

Comparison with Azaspiro[4.5]decane Derivatives

Azaspiro[4.5]decane carbamates (e.g., 6,7-diazaspiro[4.5]dec-9-ene derivatives) share structural similarities but differ in ring size and nitrogen placement:

  • Enhanced Solubility : The larger spiro[4.5] system increases solubility but reduces blood-brain barrier penetration compared to spiro[3.3]heptanes .
  • Synthetic Complexity : Azaspiro[4.5] derivatives often require multi-step enantioselective syntheses, whereas spiro[3.3]heptanes are accessible via shorter routes .

Q & A

Q. How can computational models predict reactivity or metabolic pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict reaction transition states, while QSAR models correlate substituent effects (e.g., fluorine or chlorine atoms) with metabolic clearance rates. NIST’s spectral databases support these analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester
Reactant of Route 2
Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.